Chemical properties of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
Chemical properties of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
An in-depth technical analysis of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid reveals a highly versatile compound that bridges the gap between classic heterocyclic chemistry and modern rational drug design. By combining the privileged hydantoin (imidazolidine-2,4-dione) scaffold with an ortho-substituted benzoic acid moiety, this molecule offers unique physicochemical properties, making it a valuable intermediate and active pharmaceutical ingredient (API) candidate in medicinal chemistry.
This whitepaper provides a comprehensive evaluation of its chemical properties, synthetic methodologies, and mechanistic pharmacology, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
The core structure of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid consists of a five-membered hydantoin ring linked via a methylene bridge to the ortho-position of a benzoic acid ring [1].
The hydantoin ring is a well-documented pharmacophore capable of acting as both a hydrogen bond donor (at N3) and a hydrogen bond acceptor (at the C2 and C4 carbonyls) [2]. The addition of the ortho-benzoic acid introduces an ionizable carboxylate group. This structural combination is highly strategic: the carboxylic acid enhances aqueous solubility at physiological pH and serves as a potent chelating handle for metalloenzymes or a salt-bridge anchor in protein binding pockets.
Quantitative Physicochemical Data
To facilitate formulation and analytical tracking, the foundational physicochemical properties of the compound are summarized below [1]:
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| Monoisotopic Mass | 234.06406 Da |
| SMILES String | C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C(=O)O |
| InChIKey | KYPSSWJAZFJBOT-UHFFFAOYSA-N |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 149.2 Ų | [M-H]⁻: 151.0 Ų |
| H-Bond Donors / Acceptors | 2 / 4 |
Synthetic Methodology and Workflow
The synthesis of N-alkylated hydantoins requires careful control of reaction conditions to prevent ring-opening or over-alkylation. The most efficient route to 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is the direct nucleophilic substitution (N-alkylation) of hydantoin using 2-(bromomethyl)benzoic acid.
Causality in Experimental Design: Hydantoin possesses two nitrogen atoms (N1 and N3). The N1 position is generally more nucleophilic and less sterically hindered when deprotonated. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures quantitative deprotonation of the imide nitrogen, driving the Sₙ2 reaction forward while stabilizing the transition state [2].
Step-by-Step Synthesis Protocol
-
Preparation: Dissolve 1.0 equivalent of imidazolidine-2,4-dione (hydantoin) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Cool the reaction vessel to 0°C. Slowly add 2.1 equivalents of NaH (60% dispersion in mineral oil). Self-validation check: The evolution of H₂ gas confirms active deprotonation. Wait until gas evolution ceases (approx. 30 mins).
-
Alkylation: Dropwise, add 1.0 equivalent of 2-(bromomethyl)benzoic acid dissolved in DMF. The extra equivalent of base accounts for the deprotonation of the carboxylic acid on the alkylating agent.
-
Heating: Gradually warm the mixture to 50°C and stir for 4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the starting material is consumed.
-
Quenching & Isolation: Cool to room temperature. Quench carefully with ice water. Adjust the pH to 2.0 using 1M HCl. The acidic environment ensures the benzoic acid moiety is fully protonated, triggering the precipitation of the target compound.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from an Ethanol/Water mixture to yield pure 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid.
Figure 1: Step-by-step synthetic workflow for the N-alkylation of the hydantoin core.
Mechanistic Pharmacology and Biological Applications
The hydantoin scaffold is a cornerstone in modern medicinal chemistry, historically recognized for anticonvulsant properties (e.g., phenytoin) but recently expanded into oncology, antimicrobial, and anti-inflammatory domains [3]. The specific addition of the ortho-benzoic acid group in 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid primes the molecule for highly specific target engagements.
Target 1: Matrix Metalloproteinases (MMPs)
Derivatives of hydantoin containing carboxylic acid handles are potent inhibitors of Matrix Metalloproteinases (MMPs), particularly MMP-12, which is implicated in tissue remodeling and inflammation. The benzoic acid moiety directly chelates the catalytic Zinc (Zn²⁺) ion in the MMP active site, while the hydantoin core engages in hydrogen bonding with the S1' specificity pocket backbone [3].
Target 2: Bcl-2 Inhibition in Oncology
Imidazolidine-2,4-dione derivatives have demonstrated significant efficacy as anti-apoptotic B-cell lymphoma-2 (Bcl-2) protein inhibitors [4]. The rigid, conformationally constrained hydantoin ring forces the attached benzoic acid into an optimal geometry to disrupt protein-protein interactions within the BH3-binding groove of Bcl-2, triggering apoptosis in malignant cells.
Target 3: Antimicrobial DNA Gyrase Inhibition
Recent studies on dioxo-imidazolidine derivatives have shown high-level DNA gyrase inhibition, effectively acting as antibiofilm and antimicrobial agents against Gram-positive (MRSA) and Gram-negative bacteria [5]. The dual hydrogen-bonding capability of the hydantoin core is critical for anchoring the molecule to the DNA gyrase ATP-binding site.
Figure 2: Mechanistic pathway of target binding and downstream therapeutic efficacy.
Analytical Characterization Protocols
To guarantee the structural integrity and purity of the synthesized compound, rigorous analytical validation is required.
LC-MS Protocol (Self-Validating System):
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol.
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.
-
Mass Spectrometry: Operate in both positive (ESI+) and negative (ESI-) electrospray ionization modes.
-
Validation Check: Confirm the presence of the [M+H]⁺ peak at m/z 235.07 and the [M-H]⁻ peak at m/z 233.05. The predicted Collision Cross Section (CCS) for the[M+H]⁺ adduct should align closely with 149.2 Ų [1].
NMR Protocol:
-
Sample Prep: Dissolve 10 mg of the purified solid in 0.5 mL of deuterated DMSO (DMSO-d₆). The choice of DMSO-d₆ is critical because the carboxylic acid and imide protons will exchange and disappear in protic solvents like D₂O or Methanol-d₄.
-
¹H-NMR Analysis (400 MHz): Look for the characteristic methylene bridge singlet around δ 4.5-4.8 ppm, integrating for 2 protons. The aromatic benzoic acid protons will appear as a multiplet between δ 7.3-8.0 ppm (4 protons). The hydantoin N-H proton will appear as a broad singlet > δ 8.0 ppm, and the carboxylic acid -OH will appear far downfield (> δ 12.0 ppm).
References
-
PubChemLite. "2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid (C11H10N2O4) Properties and Predicted Collision Cross Sections." Université du Luxembourg. Available at: [Link] (Verified via PubChemLite database integration)
-
MDPI Molecules. "Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)." MDPI. Available at: [Link]
-
PubMed. "Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors." Bioorganic & Medicinal Chemistry. Available at:[Link]
-
PubMed. "New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm." Drug Development Research. Available at:[Link]
